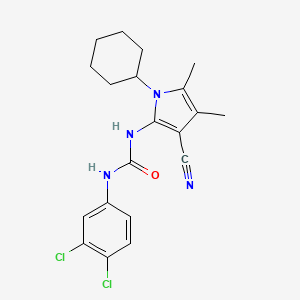
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea, also known as CDK inhibitor CYC065, is a small molecule drug that has been extensively researched for its potential role in cancer treatment. This compound belongs to the class of cyclin-dependent kinase (CDK) inhibitors, which are molecules that target CDKs, a family of proteins that play a critical role in cell division and proliferation.
Wirkmechanismus
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 exerts its anti-cancer effects by inhibiting the activity of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9. 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 is a protein that plays a critical role in the G1/S transition of the cell cycle, while 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9 is involved in the regulation of transcription elongation. By inhibiting these proteins, 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.
Biochemical and Physiological Effects
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has been shown to have a number of biochemical and physiological effects in cancer cells. In preclinical studies, this compound has been found to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has also been shown to inhibit tumor growth in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 is its selectivity for 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9, which makes it a promising candidate for cancer treatment. However, like all drugs, 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has limitations. One limitation is its potential toxicity, which can limit its use in clinical settings. Additionally, the effectiveness of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 may vary depending on the type of cancer being treated.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065. One area of interest is the development of combination therapies that combine 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065. Finally, further research is needed to determine the optimal dosing and administration schedule for 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 in clinical settings.
Synthesemethoden
The synthesis of 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 involves a multi-step process that begins with the reaction of 3-cyano-1-cyclohexyl-4,5-dimethylpyrrole-2-carbaldehyde with 3,4-dichloroaniline to form the corresponding urea derivative. The resulting intermediate is then subjected to a series of reactions, including alkylation and cyclization, to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can selectively inhibit 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea2 and 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea9, two key regulators of cell proliferation and transcription, respectively. By inhibiting these proteins, 1-(3-Cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea inhibitor CYC065 can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.
Eigenschaften
IUPAC Name |
1-(3-cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N4O/c1-12-13(2)26(15-6-4-3-5-7-15)19(16(12)11-23)25-20(27)24-14-8-9-17(21)18(22)10-14/h8-10,15H,3-7H2,1-2H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAUZRSUOWOCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)
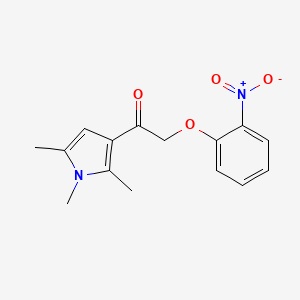
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)
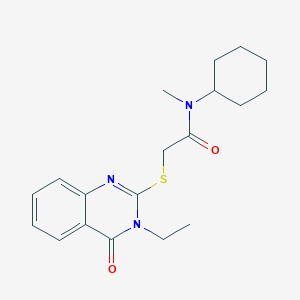
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)
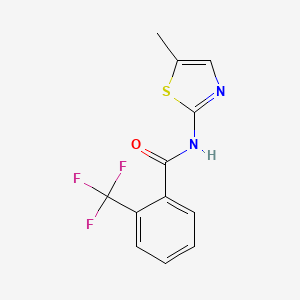
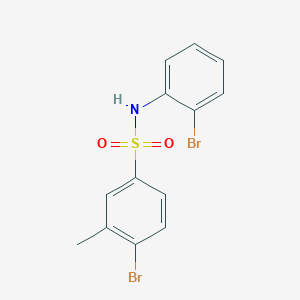
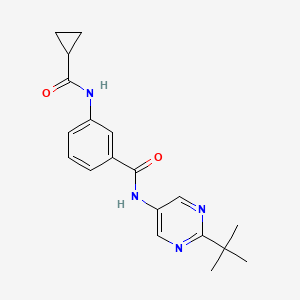

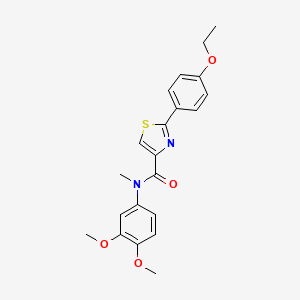
![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)